2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzimidazole moiety, a pyrrolidine ring, and a fluorinated pyrimidine derivative. Its chemical formula is C22H24N6O3, with a molecular weight of approximately 420.4644 g/mol . The structure can be depicted as follows:
Antitumor Activity
Recent studies have demonstrated that compounds containing benzimidazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including colorectal cancer (CRC) organoid models. In vitro assays revealed that it inhibited cell viability with an IC50 value in the low micromolar range, indicating potent antitumor activity.
A detailed study highlighted the compound's ability to induce apoptosis in cancer cells by promoting mesenchymal-to-epithelial transition (MET), which is crucial for reversing epithelial-mesenchymal transition (EMT), a process associated with tumor metastasis .
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity. A series of derivatives were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL , demonstrating that this class of compounds could serve as potential leads for developing new antibacterial agents .
The biological activity of the compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The benzimidazole moiety is known to inhibit tubulin polymerization, while the pyrimidine derivative may interfere with nucleic acid synthesis pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and pyrimidine rings significantly influence the biological activity. For example:
- Fluorination at the 5-position of the pyrimidine enhances antibacterial potency.
- Alkyl substitutions on the benzimidazole ring improve solubility and bioavailability.
Case Study 1: Colorectal Cancer Organoids
In a study involving CRC organoids, treatment with the compound resulted in significant reductions in tumor growth and viability. The compound was shown to downregulate vimentin expression while upregulating E-cadherin, markers associated with epithelial characteristics .
Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics such as ciprofloxacin. The results indicated that certain derivatives exhibited comparable or superior activity against resistant strains of bacteria .
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-14-18(20)19(22-11-21-14)27-13-7-8-24(9-13)17(26)10-25-12-23-15-5-3-4-6-16(15)25/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFIIHNECVAUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.